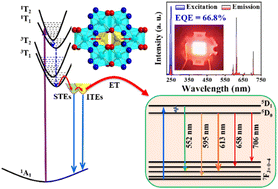A highly efficient UV-to-red-light conversion by LuNbO4:Eu3+ phosphors through exciton-assisted host-activator energy transfer†
Journal of Materials Chemistry C Pub Date: 2023-10-19 DOI: 10.1039/D3TC02936K
Abstract
Broadband ultraviolet (UV) excitation and narrow red-emitting phosphors are employed extensively for spectral conversion, yet finding materials with a luminous efficiency high enough for applications is still challenging. Herein, extremely efficient red emission was realized by way of the exciton-assisted energy transfer when the LuNbO4:xEu3+ phosphors were irradiated with UV light in the broadband region of 220–300 nm. When exciting the interband transition with UV light, self-trapped excitons (STEs) were generated and captured by Eu3+ ions to transfer the energy for lighting. The STE behaviors dominating the luminous properties could be optimized by tuning the Eu3+ doping. With increasing the doping levels x, more efficient energy transfer occurred, resulting in enhanced Eu3+ luminescence with the STE emission fading, and the luminescence external quantum efficiency reached an amazing value of 66.8% when x = 0.09. The STE-emission decay curves showed that the energy transfer was realized by exciton transmission from the NbO43− groups to the Eu3+ ions. The Eu3+ doping resulted in more isolated NbO4 tetrahedrons exerting a larger location force on the STEs, and then an orientational host–activator energy transfer occurred, accounting for the efficient light conversion. Since Eu3+ ions could capture more escaping STEs upon thermal stimulus and obtain extra exciting energy to resist the thermal quenching, the red emission also exhibited excellent thermal stability even at 478 K. These results suggest that the exciton-assisted energy transfer could initiate the exploration of new stably efficient red phosphors for applications in light conversion.


Recommended Literature
- [1] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [2] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [3] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [4] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [5] Continuous process technology: a tool for sustainable production
- [6] Extensional viscosity of copper nanowire suspensions in an aqueous polymer solution
- [7] Front cover
- [8] 3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
- [9] High-throughput quantitative top-down proteomics
- [10] Atomic spectrometry update: review of advances in X-ray fluorescence spectrometry and its special applications










